Butyrophenone, 4'-fluoro-4-(10-methoxy-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)-, hydrochloride
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Overview
Description
Butyrophenone, 4’-fluoro-4-(10-methoxy-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)-, hydrochloride is a synthetic compound that belongs to the butyrophenone class of chemicals These compounds are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 4’-fluoro-4-(10-methoxy-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)-, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the butyrophenone backbone, followed by the introduction of the fluoro and methoxy groups. The azepinoindole moiety is then synthesized and attached to the butyrophenone structure. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Purification steps such as crystallization, distillation, or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Butyrophenone, 4’-fluoro-4-(10-methoxy-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Halogenation, nitration, and other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or nitro groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems and potential as a biochemical tool.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Mechanism of Action
The mechanism of action of Butyrophenone, 4’-fluoro-4-(10-methoxy-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)-, hydrochloride likely involves interaction with specific molecular targets such as receptors or enzymes. The compound may modulate signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Haloperidol: A well-known butyrophenone antipsychotic.
Droperidol: Another butyrophenone with antiemetic and antipsychotic properties.
Fluorobutyrophenone derivatives: Compounds with similar structures but different substituents.
Uniqueness
Butyrophenone, 4’-fluoro-4-(10-methoxy-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)-, hydrochloride stands out due to its unique combination of functional groups and structural features
Properties
CAS No. |
23901-26-0 |
---|---|
Molecular Formula |
C23H26ClFN2O2 |
Molecular Weight |
416.9 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-(10-methoxy-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-3-ium-3-yl)butan-1-one;chloride |
InChI |
InChI=1S/C23H25FN2O2.ClH/c1-28-22-6-2-4-20-23(22)18-11-14-26(15-12-19(18)25-20)13-3-5-21(27)16-7-9-17(24)10-8-16;/h2,4,6-10,25H,3,5,11-15H2,1H3;1H |
InChI Key |
OUNSUSSSSLILEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C3=C(N2)CC[NH+](CC3)CCCC(=O)C4=CC=C(C=C4)F.[Cl-] |
Origin of Product |
United States |
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